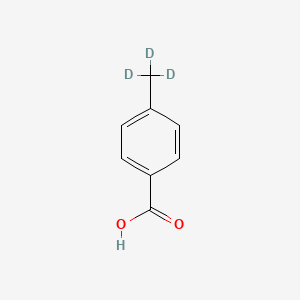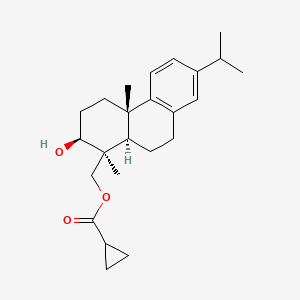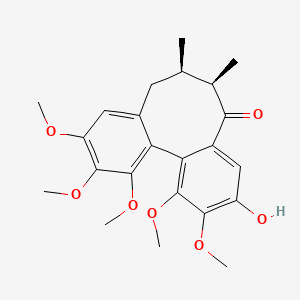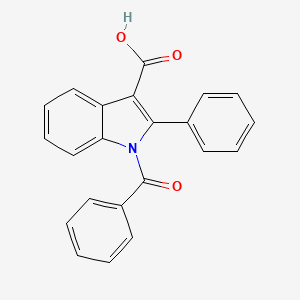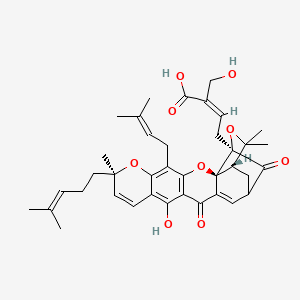
Antitubercular agent-35
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitubercular agent-35 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that work by inhibiting the growth or selectively destroying mycobacteria . The development of such agents is crucial due to the increasing prevalence of drug-resistant strains of Mycobacterium tuberculosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-35 involves multiple steps, including the reaction between 2-aminobenzothiazole and 2-chloroethylacetoacetate in 1,2-dimethoxyethane at 90°C to form a tricyclic compound . This is followed by further reactions on the ester group to finalize the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and stringent quality control measures to maintain consistency.
化学反応の分析
Types of Reactions: Antitubercular agent-35 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce side effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced antitubercular activity and reduced toxicity. These derivatives are often tested for their efficacy against drug-resistant strains of Mycobacterium tuberculosis .
科学的研究の応用
Antitubercular agent-35 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and reactivity of antitubercular agents. In biology, it is used to investigate the mechanisms of action of antitubercular drugs and their effects on mycobacterial cells . In medicine, it is part of the treatment regimen for tuberculosis, especially in cases involving drug-resistant strains . Industrially, it is used in the large-scale production of antitubercular medications.
作用機序
Antitubercular agent-35 works by inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. The compound targets specific enzymes involved in mycolic acid synthesis, such as enoyl acyl carrier protein reductase (InhA), which is essential for the survival of the bacteria .
類似化合物との比較
- Isoniazid
- Rifampicin
- Ethambutol
- Pyrazinamide
Comparison: Antitubercular agent-35 is unique in its ability to target multiple enzymes involved in mycolic acid synthesis, making it effective against drug-resistant strains of Mycobacterium tuberculosis . Unlike isoniazid, which primarily targets the katG gene, this compound has a broader spectrum of activity. Additionally, it has shown lower toxicity compared to rifampicin and ethambutol, making it a safer option for long-term treatment .
特性
分子式 |
C19H13ClN4O2S |
|---|---|
分子量 |
396.9 g/mol |
IUPAC名 |
5-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-N-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H13ClN4O2S/c20-12-6-8-14(9-7-12)22-19-23-16(11-27-19)17-10-15(24-26-17)18(25)21-13-4-2-1-3-5-13/h1-11H,(H,21,25)(H,22,23) |
InChIキー |
RSVKJGMYOTZEQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
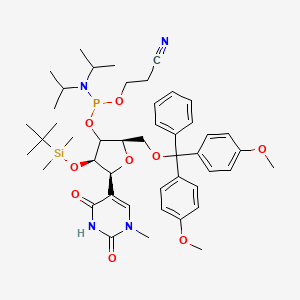

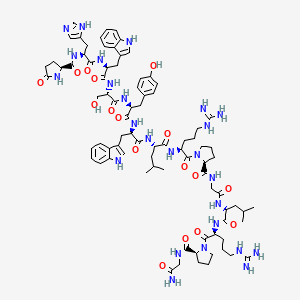
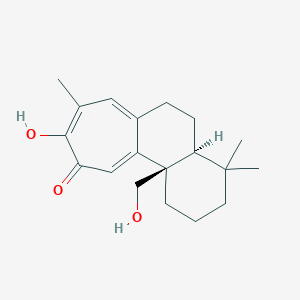
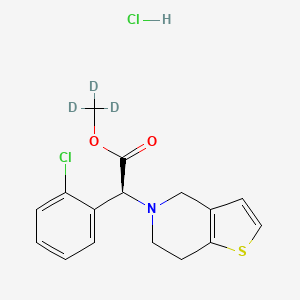
![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
